molecular formula C17H12ClNO3S3 B11478175 3-[(4-chlorophenyl)sulfonyl]-7-(thiophen-3-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-(thiophen-3-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11478175
M. Wt: 409.9 g/mol
InChI Key: RDLIBQXEQYHTNP-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a unique combination of a chlorobenzenesulfonyl group and a thiophene ring fused to a thienopyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiophene derivative, followed by sulfonylation and subsequent cyclization to form the thienopyridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or the thienopyridinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or copper, along with appropriate ligands and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H12ClNO3S3

Molecular Weight

409.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-thiophen-3-yl-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C17H12ClNO3S3/c18-11-1-3-12(4-2-11)25(21,22)14-9-24-17-13(10-5-6-23-8-10)7-15(20)19-16(14)17/h1-6,8-9,13H,7H2,(H,19,20)

InChI Key

RDLIBQXEQYHTNP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C4=CSC=C4

Origin of Product

United States

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